

# In-Depth Technical Guide: SUN B8155 (CAS 345893-91-6)

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## Compound of Interest

Compound Name: SUN B8155

Cat. No.: B1139409

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## Abstract

**SUN B8155** is a potent and selective non-peptide agonist of the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family. With the CAS number 345893-91-6, this small molecule, identified as a pyridone derivative, mimics the physiological effects of calcitonin (CT), a key hormone in calcium homeostasis and bone metabolism. By activating the CTR, **SUN B8155** stimulates the intracellular cyclic adenosine monophosphate (cAMP) signaling pathway, leading to a reduction in serum calcium levels. This technical guide provides a comprehensive overview of **SUN B8155**, including its mechanism of action, key experimental data, detailed experimental protocols, and a visualization of its signaling pathway and experimental workflows.

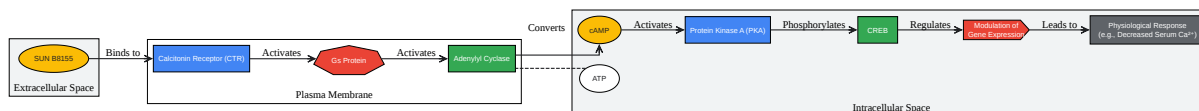
## Core Compound Information

Property	Value
CAS Number	345893-91-6
Alternate Name	5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone
Molecular Formula	C <sub>14</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	273.29 g/mol
Class	Pyridone derivative, Calcitonin Receptor Agonist
Primary Function	Selective agonist of the calcitonin receptor (CTR)
Mechanism of Action	Stimulates intracellular cAMP formation

## Mechanism of Action and Signaling Pathway

**SUN B8155** exerts its biological effects by selectively binding to and activating the calcitonin receptor. The CTR is a class B GPCR that, upon agonist binding, couples to the stimulatory G protein (Gs). This interaction triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and ultimately resulting in the physiological responses associated with calcitonin, such as the inhibition of osteoclast-mediated bone resorption and a decrease in serum calcium concentration.<sup>[1][2]</sup>

## Signaling Pathway Diagram



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### SUN B8155 Signaling Pathway

## Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro and in vivo studies of **SUN B8155**.

Parameter	Cell Line / Animal Model	Value	Reference
EC <sub>50</sub> for cAMP production	CHO cells expressing human CTR (CHO/hCTR)	21 $\mu$ M	[3]
cAMP increase at 1000 $\mu$ M	T47D cells	~42-fold	[3]
Serum Calcium Reduction	Rats (in vivo)	~9% at 30 min (100 mg/kg, i.p.)	[3]

## Key Experimental Protocols

The following are detailed representative protocols for the key experiments conducted to characterize **SUN B8155**. Disclaimer: The specific protocols from the original publication by Katayama et al. (2001) were not available. These protocols are based on standard laboratory procedures.

## In Vitro cAMP Accumulation Assay

This assay quantifies the ability of **SUN B8155** to stimulate intracellular cAMP production in cells expressing the calcitonin receptor.

### Materials:

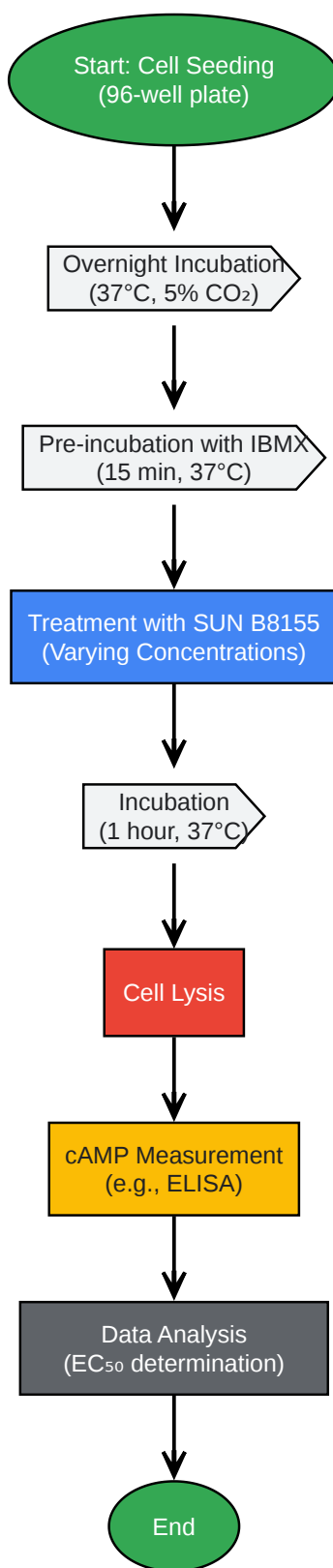
- Cell lines: T47D (human breast cancer, endogenous hCTR), UMR-106 (rat osteosarcoma, endogenous rCTR), or CHO cells stably transfected with hCTR.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- **SUN B8155** stock solution (in DMSO).
- 3-isobutyl-1-methylxanthine (IBMX) solution.
- Lysis buffer.
- cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
- 96-well cell culture plates.
- Plate reader.

### Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate overnight at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) in serum-free medium for 15 minutes at 37°C.
- Compound Treatment: Add varying concentrations of **SUN B8155** (e.g., 1 µM to 1000 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., salmon calcitonin).
- Incubation: Incubate the plate for 1 hour at 37°C.

- Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
- cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit and a plate reader.
- Data Analysis: Plot the cAMP concentration against the log of the **SUN B8155** concentration to determine the EC<sub>50</sub> value.

## Experimental Workflow: In Vitro cAMP Assay



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### In Vitro cAMP Assay Workflow

## In Vivo Serum Calcium Measurement in Rats

This experiment assesses the in vivo efficacy of **SUN B8155** in lowering serum calcium levels.

### Materials:

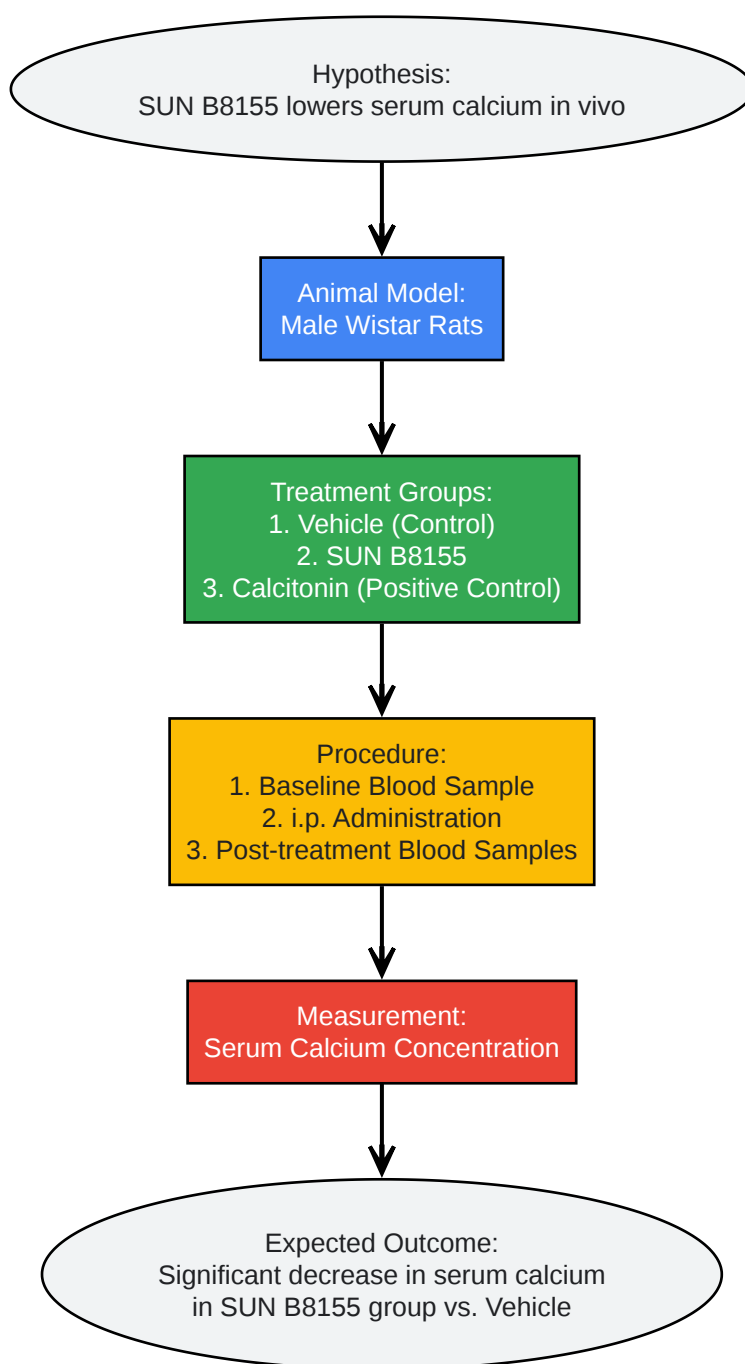
- Male Wistar rats (e.g., 5-6 weeks old).
- **SUN B8155** solution for injection (e.g., dissolved in a suitable vehicle like saline with a small percentage of DMSO).
- Human calcitonin (as a positive control).
- Vehicle solution (control).
- Blood collection tubes.
- Centrifuge.
- Calcium assay kit or an automated clinical chemistry analyzer.

### Procedure:

- **Acclimatization:** Acclimatize the rats to the laboratory conditions for at least one week.
- **Fasting:** Fast the rats overnight (with free access to water) before the experiment to reduce variability in baseline calcium levels.
- **Baseline Blood Sample:** Collect a baseline blood sample from the tail vein of each rat.
- **Compound Administration:** Administer **SUN B8155** (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection. Administer the vehicle to the control group and human calcitonin to the positive control group.
- **Post-treatment Blood Sampling:** Collect blood samples at specific time points after administration (e.g., 30 minutes, 60 minutes).
- **Serum Preparation:** Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

- Calcium Measurement: Measure the total calcium concentration in the serum samples using a calcium assay kit or an automated analyzer.
- Data Analysis: Calculate the percentage change in serum calcium from baseline for each treatment group and compare the results using appropriate statistical methods.

## Logical Relationship: In Vivo Experiment





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### In Vivo Experimental Logic

## Conclusion

**SUN B8155** is a valuable research tool for studying the calcitonin receptor and its role in calcium homeostasis. As a selective, non-peptide agonist, it offers an alternative to peptide-based ligands for activating the CTR signaling pathway. The in vitro and in vivo data demonstrate its efficacy in stimulating cAMP production and reducing serum calcium levels, respectively. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties of **SUN B8155** and its potential therapeutic applications in disorders related to bone metabolism and calcium regulation.

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## References

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